![molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2](/img/structure/B1672148.png)
Griselimycin
Übersicht
Beschreibung
Griselimycin is a natural cyclic peptide antibiotic isolated from the bacterium Streptomyces species. It was first discovered in the 1960s and has shown significant potential in treating tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis. The compound has garnered renewed interest due to its unique mechanism of action and promising therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Griselimycin can be synthesized through a series of peptide coupling reactions. The total synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The key steps include:
Peptide Coupling: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Cyclization: The linear peptide is cyclized using a suitable cyclizing agent to form the cyclic depsipeptide structure.
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then extracted, and the compound is purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have improved the yield and purity of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Griselimycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können an bestimmten funktionellen Gruppen innerhalb des Moleküls auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann die Oxidation von Hydroxylgruppen zur Bildung von Ketonen oder Aldehyden führen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungsreaktionen verwendet.
Biologie: Wird auf seine antibakteriellen Eigenschaften gegen verschiedene Bakterienstämme untersucht, darunter .
Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von medikamentenresistenter Tuberkulose untersucht.
Industrie: Wird bei der Entwicklung neuer Antibiotika und als Leitverbindung für die Medikamentenforschung eingesetzt.
5. Wirkmechanismus
This compound übt seine antibakteriellen Wirkungen aus, indem es die DNA-Polymerase-Gleitklammer, DnaN, hemmt. Dieses Protein ist essentiell für die DNA-Replikation in Bakterien. Durch die Bindung an DnaN stört this compound den Replikationsprozess und führt zum Absterben der Bakterienzelle. Der einzigartige Wirkmechanismus der Verbindung macht sie wirksam gegen medikamentenresistente Stämme von Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Efficacy Against Multidrug-Resistant Strains
The resurgence of tuberculosis as a global health threat, particularly due to the rise of multidrug-resistant Mycobacterium tuberculosis, has emphasized the need for new therapeutic agents. Griselimycin and its derivatives have shown promising results:
- Cyclohexyl-Griselimycin : A modified version of this compound, cyclohexyl-griselimycin has been found to be particularly effective against Mycobacterium tuberculosis and even Mycobacterium abscessus, a non-tuberculous mycobacterium that is intrinsically resistant to many antibiotics. This variant demonstrates improved pharmacokinetic properties, allowing for oral administration—an essential feature for long-term treatment regimens .
Table 1: Summary of Research Findings on this compound Derivatives
Biosynthesis and Structural Insights
Research into the biosynthesis of griselimycins has revealed that they contain unique structural features, such as 4-methyl-proline residues that enhance their stability and efficacy. The gene cluster responsible for their biosynthesis has been characterized, indicating pathways for improving yields through genetic manipulation .
Table 2: Structural Characteristics of Griselimycins
Feature | Description |
---|---|
Structure Type | Cyclic depsipeptides |
Key Modifications | 4-methyl-proline residues enhance metabolic stability |
Biosynthetic Pathway | Nonribosomal peptide synthetase involved in synthesis |
Wirkmechanismus
Griselimycin exerts its antibacterial effects by inhibiting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, this compound disrupts the replication process, leading to bacterial cell death. The compound’s unique mechanism of action makes it effective against drug-resistant strains of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Griselimycin ist im Vergleich zu anderen Antibiotika aufgrund seiner zyklischen Peptidstruktur und seines spezifischen Ziels, DnaN, einzigartig. Zu ähnlichen Verbindungen gehören:
Cyclohexylthis compound: Ein synthetisches Analogon von this compound mit erhöhter Lipophilie und metabolischer Stabilität.
Isoniazid: Ein Anti-Tuberkulose-Medikament der ersten Wahl, das die Synthese von Mycolsäuren in der bakteriellen Zellwand angreift.
Rifampicin: Ein weiteres Anti-Tuberkulose-Medikament der ersten Wahl, das die bakterielle RNA-Polymerase hemmt.
Der einzigartige Wirkmechanismus von this compound und seine Wirksamkeit gegen medikamentenresistente Stämme unterstreichen sein Potenzial als wertvoller therapeutischer Wirkstoff im Kampf gegen Tuberkulose.
Biologische Aktivität
Griselimycin (GM) is a depsidecapeptide with significant potential as an anti-tuberculosis agent. Its biological activity stems from its unique structure and mechanism of action, which have been the focus of extensive research. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and effectiveness against various bacterial strains.
Structure and Biosynthesis
This compound is characterized by the presence of non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which plays a crucial role in its biological efficacy. The biosynthetic pathway for GM involves several key enzymes that facilitate the conversion of L-leucine to 4-MePro, ultimately leading to the formation of GM.
Key Steps in Biosynthesis
- Hydroxylation of L-leucine : The enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine.
- Oxidation and Cyclization : This intermediate undergoes oxidation and subsequent cyclization to yield 4-MePro.
- Incorporation into GM : The resulting 4-MePro is incorporated into the GM structure, enhancing its stability and activity against Mycobacterium tuberculosis (Mtb) .
This compound exhibits its antibacterial properties primarily through the inhibition of DNA replication in Mtb. It targets the DnaN protein, a crucial component of the DNA replication machinery. This unique mode of action differentiates GM from other antibiotics, making it a promising candidate for treating drug-resistant strains of tuberculosis.
Inhibition Studies
- Targeting DnaN : Research indicates that GM binds to the beta subunit of DNA polymerase III (DnaN), disrupting its function and leading to bacterial cell death .
- Enhanced Activity : Modifications to GM's structure, such as introducing different alkyl groups at specific positions, have been shown to improve its lipophilicity and enhance its activity against both sensitive and resistant strains of Mtb .
Efficacy Against Mycobacterium tuberculosis
This compound has demonstrated potent in vitro and in vivo activity against Mtb strains. Studies reveal that GM not only inhibits the growth of drug-sensitive strains but also shows effectiveness against multidrug-resistant variants.
Comparative Activity Table
Compound | Activity Against Mtb | Mechanism of Action | Reference |
---|---|---|---|
This compound | High | Inhibition of DnaN | |
Cyclohexyl-Griselimycin | Moderate | Similar to GM | |
Methylthis compound | Very High | Enhanced stability |
Case Studies
- In Vivo Efficacy : A study conducted on murine models showed that GM significantly reduced bacterial load in infected tissues compared to untreated controls. The treatment resulted in improved survival rates among infected mice .
- Resistance Mechanisms : Investigations into resistance mechanisms revealed that certain mutations in DnaN could confer resistance to GM, highlighting the importance of understanding genetic variations in Mtb for effective treatment strategies .
Eigenschaften
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26034-16-2 | |
Record name | Griselimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.